molecular formula C18H22ClNO4 B2661290 2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide CAS No. 2320897-30-9

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide

Cat. No.: B2661290
CAS No.: 2320897-30-9
M. Wt: 351.83
InChI Key: MSBDRZDKCLSSPT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a dimethylfuran moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the chlorophenoxy compound and introduce the dimethylfuran group through a series of reactions, including condensation and cyclization . The hydroxyethyl group is then added through a hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the various steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain receptors, while the dimethylfuran moiety may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylfuran moiety, in particular, sets it apart from other chlorophenoxy compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4/c1-11-9-15(12(2)23-11)16(21)10-20-17(22)18(3,4)24-14-7-5-13(19)6-8-14/h5-9,16,21H,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBDRZDKCLSSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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